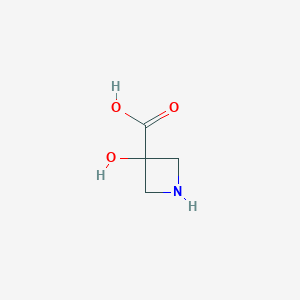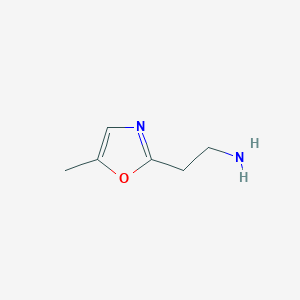
酸性黄199
描述
Acid Yellow 199 is a bright orange dye that appears as an orange powder . It belongs to the single azo class of dyes . The molecular formula of Acid Yellow 199 is C19H15N4NaO6S and it has a molecular weight of 450.40 . It is soluble in water and is primarily used for dyeing nylon and other fibers .
Synthesis Analysis
Acid Yellow 199 is synthesized by diazotizing 4-(4-Aminophenylamino)-3-nitrobenzenesulfonic acid and coupling it with m-Cresol .Molecular Structure Analysis
The molecular structure of Acid Yellow 199 consists of a single azo class . The CAS Registry Number for Acid Yellow 199 is 70865-20-2 .Chemical Reactions Analysis
The removal of Acid Yellow 199 from solutions has been studied using various adsorbents . For example, Shewanella oneidensis MR-1 has been found to reach 99.36% decolorisation for Acid Yellow 199 in solutions . The removal process is enhanced by mixing the media via sonication .Physical And Chemical Properties Analysis
Acid Yellow 199 is a bright orange powder that is soluble in water . It is used for dyeing nylon and other fibers . The dye has a molecular weight of 450.40 .科学研究应用
Sure! Here is a comprehensive analysis of the scientific research applications of Acid Yellow 199, focusing on six unique applications:
Environmental Pollution Control
Acid Yellow 199 is extensively studied for its role in environmental pollution control, particularly in the removal of dyes from wastewater. Researchers have explored its adsorption properties using various adsorbents like mango leaf powder, which has shown high efficiency in removing this dye from water . This application is crucial for mitigating the environmental impact of industrial effluents.
Fluorescent Dye in Biological Studies
Acid Yellow 199 is used as a fluorescent dye in biological and chemical research. Its ability to emit fluorescence under specific conditions makes it valuable for labeling and tracking biological molecules in various assays and imaging techniques . This application is essential for studying cellular processes and molecular interactions.
Chemical Analysis and Staining
In chemical analysis, Acid Yellow 199 serves as a staining agent. It is used to highlight specific components in a sample, aiding in the identification and quantification of substances. This application is particularly useful in histology and cytology, where precise staining is required to observe cellular structures .
Decolorization Studies
The decolorization of Acid Yellow 199 through reduction reactions is a significant area of research. Studies have focused on the mechanisms and efficiency of various microorganisms and chemical agents in breaking down this dye. This research is vital for developing effective methods for dye removal in industrial processes .
Photocatalytic Degradation
Research has also explored the photocatalytic degradation of Acid Yellow 199 using various catalysts. This process involves the use of light to activate a catalyst, which then breaks down the dye into less harmful substances. This application is important for developing sustainable and eco-friendly methods for treating dye-contaminated water .
Adsorption Isotherms and Kinetics
Studies on the adsorption isotherms and kinetics of Acid Yellow 199 provide insights into its interaction with different adsorbents. These studies help in understanding the efficiency and capacity of various materials in adsorbing the dye, which is crucial for designing effective water treatment systems .
作用机制
Target of Action
Acid Yellow 199 is an azo dye . Azo dyes are synthetic colors that contain an azo group (-N=N-) as part of their molecular structure. The primary target of Acid Yellow 199 is the color receptors in the human eye, where it produces a yellow color perception.
Mode of Action
The mode of action of Acid Yellow 199 involves a reduction reaction . This means that the dye can be decolorized, or lose its color, through a chemical reaction that involves the gain of electrons. This property is particularly important in various industrial applications where the removal of dye color is required.
Result of Action
The primary result of Acid Yellow 199’s action is the production of a yellow color. When used in a dyeing process, it binds to the material (such as fabric or paper), resulting in a change in color of the material. The decolorization property of Acid Yellow 199, due to its reduction reaction, allows for the removal of this color under certain conditions .
Action Environment
The action of Acid Yellow 199 can be influenced by various environmental factors. For instance, the pH of the environment can affect the color intensity of the dye. Additionally, the presence of reducing agents can trigger the reduction reaction and lead to decolorization . Therefore, careful control of the environment is important to achieve the desired color effect and stability.
安全和危害
未来方向
属性
IUPAC Name |
sodium;4-[4-[(4-hydroxy-2-methylphenyl)diazenyl]anilino]-3-nitrobenzenesulfonate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N4O6S.Na/c1-12-10-15(24)6-8-17(12)22-21-14-4-2-13(3-5-14)20-18-9-7-16(30(27,28)29)11-19(18)23(25)26;/h2-11,20,24H,1H3,(H,27,28,29);/q;+1/p-1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXRBVOFBCVPZOV-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)O)N=NC2=CC=C(C=C2)NC3=C(C=C(C=C3)S(=O)(=O)[O-])[N+](=O)[O-].[Na+] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15N4NaO6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40430529, DTXSID80887750 | |
| Record name | EINECS 274-950-1 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40430529 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Benzenesulfonic acid, 4-[[4-[2-(4-hydroxy-2-methylphenyl)diazenyl]phenyl]amino]-3-nitro-, sodium salt (1:1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80887750 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
450.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Acid Yellow 199 | |
CAS RN |
70865-20-2, 61931-26-8 | |
| Record name | Benzenesulfonic acid, 4-((4-(2-(4-hydroxy-2-methylphenyl)diazenyl)phenyl)amino)-3-nitro-, sodium salt (1:1) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070865202 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzenesulfonic acid, 4-[[4-[2-(4-hydroxy-2-methylphenyl)diazenyl]phenyl]amino]-3-nitro-, sodium salt (1:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | EINECS 274-950-1 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40430529 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Benzenesulfonic acid, 4-[[4-[2-(4-hydroxy-2-methylphenyl)diazenyl]phenyl]amino]-3-nitro-, sodium salt (1:1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80887750 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Sodium 4-[[4-[(4-hydroxy-2-methylphenyl)azo]phenyl]amino]-3-nitrobenzenesulphonate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.068.115 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Benzenesulfonic acid, 4-[[4-[2-(4-hydroxy-2-methylphenyl)diazenyl]phenyl]amino]-3-nitro-, sodium salt (1:1) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.109.722 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。








![1-[(Benzyloxy)carbonyl]-3-hydroxyazetidine-3-carboxylic acid](/img/structure/B3151249.png)





methane](/img/structure/B3151300.png)

